molecular formula C24H19N5O B2408502 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile CAS No. 478248-03-2

2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile

Cat. No.: B2408502
CAS No.: 478248-03-2
M. Wt: 393.45
InChI Key: KOVDFXATUGIHEA-UHFFFAOYSA-N
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Description

2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile (CAS 478248-03-2) is an advanced organic intermediate with a molecular formula of C24H19N5O and a molecular weight of 393.44 g/mol . This multifunctional compound features a 2-aminopyridine core substituted with three nitrile groups, providing versatile reactivity for further synthetic modification, and is linked to a 4-(4-tert-butylphenoxy)phenyl moiety, which can influence the compound's electronic properties and steric bulk . The presence of multiple hydrogen bond acceptors and donors, along with an aromatic system, makes it a valuable scaffold in materials science, particularly in the development of non-linear optical materials, liquid crystals, and organic semiconductors. In pharmaceutical research, its complex polycyclic structure serves as a key precursor for the synthesis of potential kinase inhibitors and other bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, and it should be stored in a cool, dry environment.

Properties

IUPAC Name

2-amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c1-24(2,3)16-6-10-18(11-7-16)30-17-8-4-15(5-9-17)22-20(13-26)19(12-25)21(14-27)23(28)29-22/h4-11H,1-3H3,(H2,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVDFXATUGIHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=C(C(=C3C#N)C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenoxyphenyl Intermediate: The reaction begins with the synthesis of the 4-(tert-butyl)phenoxybenzene intermediate. This can be achieved through the nucleophilic aromatic substitution reaction of 4-tert-butylphenol with 4-fluoronitrobenzene in the presence of a base such as potassium carbonate.

    Coupling with Pyridine Derivative: The phenoxyphenyl intermediate is then coupled with a pyridine derivative, such as 2-amino-3,4,5-tricarbonitrilepyridine, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The tricarbonitrile groups can be reduced to form corresponding amines.

    Substitution: The phenoxy and tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,4,5-tricarbonitrilepyridine: Shares the pyridine and tricarbonitrile moieties but lacks the phenoxyphenyl group.

    4-(tert-Butyl)phenoxybenzene: Contains the phenoxyphenyl group but lacks the pyridine and tricarbonitrile moieties.

    2-Amino-6-phenyl-3,4,5-pyridinetricarbonitrile: Similar structure but without the tert-butyl substituent.

Uniqueness

2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the tert-butyl group enhances its steric bulk and hydrophobicity, while the tricarbonitrile groups increase its electron-withdrawing capacity, making it a versatile compound for various applications.

Biological Activity

2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

C19H16N4O CAS No 861673 69 0 \text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}\quad \text{ CAS No 861673 69 0 }

Anticancer Properties

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been found to inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines effectively.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-71.2Induction of apoptosis via caspase activation
A5490.9Cell cycle arrest at G2/M phase
HeLa1.5Disruption of microtubule dynamics

The mechanisms underlying the anticancer activity of this compound include:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It has been demonstrated to cause G2/M phase arrest in various cancer cell lines, preventing further cell division.
  • Microtubule Disruption : Similar to known chemotherapeutics like paclitaxel, it binds to β-tubulin, disrupting normal microtubule function.

Structure-Activity Relationship (SAR)

The presence of the tert-butylphenoxy group is critical for enhancing the lipophilicity and biological activity of the compound. Modifications on the pyridine ring can significantly affect its potency and selectivity.

Table 2: SAR Analysis

SubstituentEffect on Activity
tert-butyl groupIncreases lipophilicity
Phenoxy substitutionEnhances binding affinity
Tricarbonitrile moietyCritical for biological activity

Study 1: In Vivo Efficacy

In a recent in vivo study using a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study reported a tumor volume reduction of approximately 70% after four weeks of treatment.

Study 2: Toxicity Profile

A toxicity assessment was conducted on healthy mice to evaluate the safety profile of the compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed on liver or kidney functions.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile?

The synthesis typically involves multi-step reactions, leveraging the reactivity of cyano and amino groups. A common approach includes:

  • Step 1 : Condensation of aldehyde derivatives with malononitrile under solvent-free conditions to form the pyridine core. Evidence from analogous pyridine-tricarbonitrile syntheses suggests that a magnetically recoverable catalyst (e.g., Fe₃O₄ nanoparticles) enhances yield and reduces reaction time .
  • Step 2 : Functionalization of the pyridine ring via nucleophilic aromatic substitution (SNAr) to introduce the 4-(4-tert-butylphenoxy)phenyl group. This step often requires anhydrous conditions and a base like K₂CO₃ in DMF at 80–100°C .

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
CatalystFe₃O₄ nanoparticles+15–20%
SolventSolvent-free or ethanolReduces byproducts
Temperature80–100°C (Step 2)Accelerates SNAr

Q. How is this compound characterized spectroscopically?

Critical characterization methods include:

  • FTIR : Confirms cyano (C≡N) stretches at 2209–2212 cm⁻¹ , amino (N–H) at 3208–3260 cm⁻¹ , and aromatic C=N at 1603–1611 cm⁻¹ .
  • ¹H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm) and tert-butyl protons (δ 1.2–1.3 ppm). For example, in analogous compounds, the NH₂ group appears as a broad singlet near δ 8.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₄N₄O: 428.18) .

Advanced Research Questions

Q. How do DFT calculations elucidate the electronic properties of this compound?

Density Functional Theory (DFT) studies reveal:

  • HOMO-LUMO Distribution : The HOMO is localized on the pyridine ring and amino groups, while the LUMO resides on the tricarbonitrile moiety, indicating charge-transfer potential .
  • Conformational Stability : The E isomer is energetically favored (ΔG ≈ 2.3 kcal/mol lower than Z) due to reduced steric hindrance between the tert-butylphenoxy group and pyridine ring .

Q. DFT-Derived Data :

PropertyValue (eV)Relevance to Reactivity
HOMO Energy-5.8Electron-donating sites
LUMO Energy-2.1Electrophilic regions
Band Gap3.7Charge-transfer ability

Q. What structure-activity relationships (SAR) govern its biological activity?

While direct biological data for this compound is limited, SAR from structurally related pyridine-tricarbonitriles suggests:

  • Electron-Withdrawing Groups (EWGs) : The tricarbonitrile core enhances interaction with biological targets (e.g., enzymes) by stabilizing charge-transfer complexes .
  • Substituent Effects : The 4-tert-butylphenoxy group improves lipophilicity (logP ≈ 3.5), aiding membrane permeability. Bulky substituents at the para position reduce steric clashes in binding pockets .

Q. SAR Design Principles :

ModificationObserved EffectExample Target
Cyano groups↑ Binding affinityKinase inhibitors
tert-Butylphenoxy↑ BioavailabilityAntimicrobial agents

Q. How can experimental discrepancies in solubility data be resolved?

Contradictory solubility reports (e.g., in DMSO vs. ethanol) arise from:

  • Purity : Impurities like unreacted malononitrile (detectable via HPLC) artificially reduce solubility.
  • Polymorphism : Crystalline vs. amorphous forms exhibit differing solubility profiles. Techniques like X-ray powder diffraction (XRPD) and DSC can identify polymorphs .

Q. Mitigation Strategies :

IssueResolution MethodReference
PurityColumn chromatography (SiO₂)
PolymorphismRecrystallization (MeOH/H₂O)

Q. What are the mechanistic implications of its reactivity in cross-coupling reactions?

The compound participates in Suzuki-Miyaura couplings via its brominated derivatives. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling yields (80% vs. 45%) due to better stabilization of the aryl-palladium intermediate .
  • Solvent Effects : Aqueous DMF (1:1 v/v) enhances solubility of boronic acid partners, improving reaction efficiency .

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